molecular formula C17H15ClN2 B6416998 2-[(1E)-2-(4-chlorophenyl)ethenyl]-1-ethyl-1H-1,3-benzodiazole CAS No. 1436431-84-3

2-[(1E)-2-(4-chlorophenyl)ethenyl]-1-ethyl-1H-1,3-benzodiazole

Cat. No.: B6416998
CAS No.: 1436431-84-3
M. Wt: 282.8 g/mol
InChI Key: HXNCLOAQERYVCM-FMIVXFBMSA-N
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Description

2-[(1E)-2-(4-chlorophenyl)ethenyl]-1-ethyl-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chlorophenyl group and an ethenyl linkage, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(4-chlorophenyl)ethenyl]-1-ethyl-1H-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and 1-ethyl-1H-benzimidazole.

    Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with 1-ethyl-1H-benzimidazole in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate compound.

    Dehydration: The intermediate compound is then subjected to dehydration using a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to yield the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(4-chlorophenyl)ethenyl]-1-ethyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-[(1E)-2-(4-chlorophenyl)ethenyl]-1-ethyl-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-chlorophenyl)ethenyl]-1-ethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: A compound with similar structural features but different functional groups.

    1,1-Dichloro-2,2-bis(4-chlorophenyl)ethylene (DDE): Another chlorinated compound with distinct chemical properties.

Uniqueness

2-[(1E)-2-(4-chlorophenyl)ethenyl]-1-ethyl-1H-1,3-benzodiazole is unique due to its specific combination of a benzodiazole core with a chlorophenyl and ethenyl linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

2-[(1E)-2-(4-chlorophenyl)ethenyl]-1-ethyl-1H-1,3-benzodiazole is a compound belonging to the benzodiazole class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential medicinal applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C17H15ClN2\text{C}_{17}\text{H}_{15}\text{Cl}\text{N}_2

This structure features a chlorophenyl group and an ethenyl linkage, which are significant for its biological activity. The synthesis typically involves a condensation reaction followed by dehydration, utilizing starting materials such as 4-chlorobenzaldehyde and 1-ethyl-1H-benzimidazole.

Antimicrobial Activity

Research indicates that benzodiazole derivatives exhibit notable antimicrobial properties. A study conducted on various substituted benzimidazole derivatives demonstrated significant antimicrobial activity against multiple pathogens. Compounds similar to this compound were shown to possess effective antibacterial and antifungal activities, suggesting potential applications in treating infections .

Cholinesterase Inhibition

Cholinesterase inhibitors are critical in treating neurodegenerative diseases like Alzheimer's. Recent studies have highlighted the potential of benzodiazole derivatives in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, compounds with structural similarities to this compound exhibited IC50 values significantly lower than standard drugs like rivastigmine, indicating their potency in cholinesterase inhibition .

CompoundAChE IC50 (μM)BuChE IC50 (μM)
2-(4-chlorophenyl)ethenyl derivative0.47 ± 0.020.18 ± 0.011
Rivastigmine0.62 ± 0.030.69 ± 0.041

Antioxidant Activity

Antioxidant properties are essential for preventing oxidative stress-related diseases. Studies have shown that benzodiazole derivatives can exhibit significant antioxidant activity, with some compounds achieving IC50 values comparable to established antioxidants like butylated hydroxytoluene (BHT) . This suggests that this compound may also possess similar protective effects against oxidative damage.

In Vivo Studies

In vivo studies involving animal models have demonstrated the analgesic and anti-inflammatory effects of benzodiazole derivatives. For example, compounds similar to this compound showed significant pain relief comparable to morphine in controlled trials . These findings support the potential therapeutic applications of this compound in pain management.

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies indicated strong binding affinities with AChE and BuChE enzymes, corroborating experimental findings regarding cholinesterase inhibition .

Properties

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-1-ethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2/c1-2-20-16-6-4-3-5-15(16)19-17(20)12-9-13-7-10-14(18)11-8-13/h3-12H,2H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNCLOAQERYVCM-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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